molecular formula C7H12N2O3 B13328133 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one

5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B13328133
M. Wt: 172.18 g/mol
InChI Key: SYVQLALSNSMLDZ-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one is a synthetic chemical compound that features a fused heterocyclic structure, combining an oxazolidin-2-one core with an azetidine moiety. This structure places it within a class of compounds known as oxazolidinones, which are five-membered heterocyclic rings recognized for their significant potential in medicinal chemistry . The oxazolidinone scaffold is a well-established pharmacophore in antibacterial research, most notably as the core structure in commercial antibiotics like Linezolid, which inhibits bacterial protein synthesis . The unique integration of the azetidine ring in this specific compound provides a three-dimensional rigid structure and a secondary amine, offering a versatile handle for further chemical modification and diversification. This makes it a highly valuable intermediate for constructing more complex molecules. The primary research applications of this compound are in drug discovery and medicinal chemistry, particularly in the design and synthesis of novel antibacterial agents. Researchers can utilize it as a key building block to develop new chemical entities aimed at targeting multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Beyond its direct antibacterial potential, the molecule's structure is also of interest for developing chiral auxiliaries (Evans auxiliaries) in asymmetric synthesis, where oxazolidinones are renowned for directing stereoselective reactions, including aldol condensations and Diels-Alder reactions . This compound is supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12N2O3/c10-7-9-3-6(12-7)4-11-5-1-8-2-5/h5-6,8H,1-4H2,(H,9,10)

InChI Key

SYVQLALSNSMLDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2CNC(=O)O2

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis generally proceeds via:

  • Preparation or procurement of azetidin-3-ol (azetidin-3-ol hydrochloride salt is common).
  • Formation of the oxazolidinone core or use of a pre-formed oxazolidinone intermediate.
  • Linking the azetidin-3-ol to the oxazolidinone through an ether bond via a methylene bridge, often requiring activation of the hydroxyl group or halomethyl intermediates.
  • Protection of sensitive groups (e.g., hydroxy groups) during coupling, followed by deprotection.
  • Purification and isolation of the final compound.

Preparation of Azetidin-3-ol Intermediate

Azetidin-3-ol is a key building block, often used as its hydrochloride salt for stability and handling. Several methods for its preparation or procurement are documented:

Yield (%) Reaction Conditions Notes
93% Reaction of 3-hydroxyazetidine hydrochloride with 2-bromomethyl-5-chlorobenzonitrile in dichloromethane at room temperature for 16 h, followed by extraction and purification Demonstrates high yield and mild conditions for azetidin-3-ol functionalization
93% Reaction with cesium carbonate in 1,2-dimethoxyethane at 120 °C for 2 h under inert atmosphere High temperature and inert atmosphere favor substitution reactions involving azetidin-3-ol
100% Reaction with triethylamine in isopropyl alcohol at 75 °C for 2 h Mild base and solvent conditions, quantitative yield reported

These methods highlight the versatility of azetidin-3-ol in nucleophilic substitution and coupling reactions, essential for subsequent attachment to the oxazolidinone core.

Formation of the Oxazolidinone Core and Functionalization

The oxazolidinone ring (1,3-oxazolidin-2-one) is a well-known heterocycle, often prepared or modified to introduce reactive sites for coupling. Protection of hydroxy groups on the oxazolidinone intermediate is a common strategy to improve purification and reaction selectivity.

Step Description Conditions Yield/Notes
1 Protection of primary hydroxy group of oxazolidinone as methoxymethyl ether Typical acidic conditions for protection, e.g., methoxymethyl chloride with base Facilitates purification and subsequent coupling
2 Suzuki coupling with aryl boronic acids or aryl bromides to introduce substituents Palladium-catalyzed coupling under inert atmosphere Enables diversification of oxazolidinone derivatives
3 Deprotection of methoxymethyl ether under acidic conditions Mild acid treatment Restores hydroxy group post-coupling

This sequence is adaptable for introducing the azetidin-3-yloxy substituent via a suitable halomethyl intermediate or activated leaving group.

Coupling of Azetidin-3-ol to Oxazolidinone

The critical step is the formation of the 5-[(azetidin-3-yloxy)methyl] linkage. This typically involves nucleophilic substitution where the azetidin-3-ol acts as a nucleophile attacking an activated methylene site on the oxazolidinone or a related intermediate.

Method Reagents Conditions Yield Notes
Nucleophilic substitution of halomethyl oxazolidinone intermediate with azetidin-3-ol hydrochloride Azetidin-3-ol hydrochloride, base (e.g., cesium carbonate or triethylamine), solvent (e.g., dichloromethane, isopropyl alcohol) 75-120 °C, 2-16 h, inert atmosphere 90-100% reported in similar systems High yields achievable with appropriate base and solvent
Single-step reaction of azetidine derivatives with amines to form azetidine-3-amine products (analogous approach) Azetidine derivatives, amines, acetonitrile solvent 80 °C overnight ~72% yield in related azetidine synthesis Demonstrates feasibility of azetidine functionalization in one step

The use of bases like cesium carbonate or triethylamine neutralizes the hydrochloride salt and promotes nucleophilic attack. Reaction temperature and solvent choice critically influence yield and purity.

Protection and Deprotection Strategies

Protection of amine or hydroxy groups during synthesis is essential to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for amines and methoxymethyl (MOM) ethers for hydroxyls.

Protecting Group Deprotection Method Conditions Yield Notes
Boc carbamate Treatment with hydrogen chloride gas in tert-butyl methyl ether or 1,4-dioxane Room temperature, 1-4 h Quantitative (100%) Mild and efficient deprotection preserving boronate esters and other sensitive groups
Methoxymethyl ether Acidic hydrolysis Typical acidic conditions High yield Used for hydroxy group protection on oxazolidinones

Efficient deprotection is crucial for obtaining the final free hydroxy or amine functionalities without degradation.

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Reference
1 Azetidin-3-ol hydrochloride Nucleophilic substitution Cesium carbonate, 1,2-dimethoxyethane, 120 °C, 2 h 93
2 Protected oxazolidinone Hydroxy protection Methoxymethyl chloride, base, acidic workup High
3 Coupling intermediate Suzuki coupling Pd catalyst, aryl boronic acids/bromides High
4 Coupling with azetidin-3-ol Nucleophilic substitution Triethylamine or cesium carbonate, isopropyl alcohol or dichloromethane, 75-120 °C 90-100
5 Final deprotection Acidic hydrolysis HCl in tert-butyl methyl ether or dioxane, RT, 1-4 h Quantitative

Research and Literature Insights

  • The preparation of 5-[(azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one leverages well-established organic synthesis techniques such as nucleophilic substitution, protection/deprotection, and palladium-catalyzed cross-coupling reactions.
  • High yields (often above 90%) are consistently reported when appropriate bases and solvents are used, and reaction conditions are optimized.
  • Protection of hydroxy groups on the oxazolidinone ring is critical for purification and selective functionalization.
  • The azetidin-3-ol moiety is typically introduced as its hydrochloride salt and requires base-mediated neutralization for successful coupling.
  • Deprotection of Boc or methoxymethyl groups is efficiently achieved under mild acidic conditions without compromising sensitive functionalities.
  • These methods have been validated across multiple studies and patents, ensuring reproducibility and scalability.

Chemical Reactions Analysis

5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the azetidin-3-yloxy group, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazolidinone ring and formation of corresponding carboxylic acids or amines.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of novel materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine moiety is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds


Key Observations :

  • Substituent Bulk and Electronic Effects : Bulky aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl in ) enhance steric interactions and metabolic resistance, while polar groups like azetidin-3-yloxy may improve solubility or target engagement.
  • Biological Activity: The 1,3-oxazolidin-2-one scaffold’s activity is highly substituent-dependent. For example, D5D inhibitors require diphenyl substitution , whereas muscle relaxants like metaxalone rely on lipophilic phenoxy groups .

Spectroscopic and Computational Data

  • Metaxalone : Experimental FT-IR peaks at 1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C) align with DFT/B3LYP calculations .
  • Vinyloxy Derivatives : ¹H NMR signals for vinyl protons in 2d–2f appear at δ 6.2–6.5 ppm, confirming successful functionalization .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Introduction of fluorine (e.g., in ) or trifluoromethyl groups () reduces oxidative metabolism, enhancing bioavailability.
  • Thermodynamics : Metaxalone’s enthalpy and entropy changes correlate with temperature-dependent conformational flexibility, as shown by DFT .

Biological Activity

5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound features a unique combination of an oxazolidinone ring and an azetidine moiety. Its molecular formula is C7_{7}H10_{10}N2_{2}O3_{3}, with a molecular weight of approximately 172.18 g/mol. The presence of both oxygen and nitrogen in its structure allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of the Oxazolidinone Ring : This step often employs reagents such as potassium permanganate for oxidation.
  • Introduction of the Azetidine Moiety : Commonly achieved through nucleophilic substitution reactions.

These methods aim to produce the compound efficiently while maintaining high purity levels .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity and providing therapeutic benefits.

The mechanism of action is believed to involve modulation of enzyme activity and receptor functions. This modulation can lead to significant therapeutic effects, particularly in antimicrobial applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit bacterial growth effectively. For instance, a study reported its inhibitory effect on MRSA clinical isolates .
  • Comparative Studies : Comparative analysis with structurally similar compounds (see Table 1) reveals that the unique azetidine moiety contributes distinct biological activities not observed in other oxazolidinones.
Compound NameMolecular FormulaKey Features
5-(Hydroxymethyl)oxazolidin-2-oneC4_4H7_7NO3_3Contains a hydroxymethyl group
5-Methyl-1,3-oxazolidin-2-oneC4_4H7_7NO2_2Methyl substitution on the oxazolidinone ring
5-(Methoxymethyl)oxazolidin-2-oneC5_5H11_11NO3_3Features a methoxymethyl group
5-(Hydroxymethyl)oxazolidinoneC4_4H7_7NO3_3Similar structure but lacks azetidine moiety

Q & A

Q. What are the common synthetic routes for 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one?

The synthesis typically involves multi-step protocols. A key approach utilizes chloroformate intermediates, such as (S)-1-azido-3-chloropropan-2-yl chloroformate, to construct the oxazolidinone core. For example, aziridine/CO₂ coupling has been employed to generate structurally related oxazolidinones, though modifications are required to incorporate the azetidine moiety . The azetidin-3-yloxy group can be introduced via nucleophilic substitution or cyclization of precursors like 3-hydroxyazetidine derivatives. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms ring conformations. For example, oxazolidinone derivatives have been analyzed using single-crystal X-ray studies to determine bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • FT-IR : Detects functional groups like carbonyl (C=O) and ether (C–O–C) stretches .

Q. What biological activities are reported for oxazolidinone derivatives?

Oxazolidinones are studied for antibacterial, anti-inflammatory, and anticancer properties. For instance, Linezolid (a related oxazolidinone) inhibits bacterial protein synthesis, while analogs with azetidine moieties show enhanced bioavailability due to improved solubility . Preclinical studies on similar compounds suggest activity against Gram-positive pathogens and tumor cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) accelerates azetidine ring formation.
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like azide reductions .
  • Purification : Chromatography (e.g., flash column, HPLC) or recrystallization isolates the product from regioisomers .

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound stability. Strategies include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines or bacterial strains .
  • Metabolic stability assays : Evaluate degradation in plasma or liver microsomes to rule out false negatives .
  • Structural analogs : Compare activity trends to identify pharmacophore requirements (e.g., azetidine vs. pyrrolidine substitutions) .

Q. What strategies are effective for designing analogs with improved activity?

  • Fluorine incorporation : Fluorinated auxiliaries (e.g., heptadecafluorooctyl groups) enhance metabolic stability and bioavailability .
  • Heterocyclic replacements : Substituting oxazolidinone with thiazolidinone or oxadiazole rings modulates electronic properties and target binding .
  • Side-chain modifications : Introducing hydrophilic groups (e.g., –OH, –NH₂) improves solubility without compromising potency .

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